molecular formula C4H7BrO3S B3424520 3-Bromo-4-hydroxysulfolane CAS No. 35330-57-5

3-Bromo-4-hydroxysulfolane

Cat. No.: B3424520
CAS No.: 35330-57-5
M. Wt: 215.07 g/mol
InChI Key: JUROXLRSVVHUOG-UHFFFAOYSA-N
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Description

Structural Attributes of the Sulfolane (B150427) Ring System and its Functionalization Potential

The sulfolane ring system (tetrahydrothiophene-1,1-dioxide) possesses a unique combination of structural and electronic properties that contribute to its utility in chemical synthesis. The five-membered ring is puckered, not planar, and can adopt various conformations. The presence of the sulfone group (SO2) significantly influences the ring's characteristics. This group is highly polar and electron-withdrawing, which acidifies the protons on the adjacent carbon atoms (α-protons), making them susceptible to deprotonation and subsequent functionalization. mdpi.com

The high polarity and thermal stability of the sulfolane ring make it a desirable scaffold in various chemical applications. acs.org The ring can be functionalized at multiple positions, allowing for the introduction of a diverse array of substituents. This functionalization can be achieved through various synthetic strategies, including electrophilic additions, nucleophilic substitutions, and cycloaddition reactions. thieme-connect.comthieme-connect.com The ability to introduce different functional groups onto the sulfolane core allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in materials science and medicinal chemistry. researchgate.net The potential for radical ring-opening polymerization of certain sulfolane derivatives further expands their utility, enabling the synthesis of functionalized polysulfones. mdpi.comresearchgate.net

Overview of Halogenated and Hydroxylated Thiolane 1,1-Dioxide Frameworks

The introduction of halogen and hydroxyl groups onto the thiolane 1,1-dioxide (sulfolane) framework gives rise to a class of compounds with enhanced synthetic versatility and potential for diverse applications. Halogenation, particularly with bromine, introduces a reactive handle that can participate in a variety of subsequent chemical transformations. The carbon-halogen bond can be a site for nucleophilic substitution or can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, imparts polarity to the molecule and provides a site for further functionalization, such as etherification or esterification. The presence of both a halogen and a hydroxyl group on the same sulfolane ring, as in 3-Bromo-4-hydroxysulfolane (B1331510), creates a bifunctional molecule with orthogonal reactivity. This allows for selective reactions at one functional group while leaving the other intact for later manipulation. The stereochemical arrangement of these substituents (cis or trans) also plays a crucial role in determining the molecule's three-dimensional shape and reactivity. For example, the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide has been achieved through the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide in water. stolaf.edu

Research Trajectories and Academic Relevance of this compound

This compound is a specific example of a halogenated and hydroxylated thiolane 1,1-dioxide that has garnered attention in the scientific community. Its academic relevance stems from its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of both a bromine atom and a hydroxyl group allows for a range of chemical modifications.

Research involving this compound often focuses on its synthesis and subsequent reactions. For instance, it can be prepared from 3-sulfolene (B121364), a readily available starting material. lookchem.com The stereochemistry of the bromo and hydroxyl groups is a key aspect of its chemistry, influencing its reactivity and the structure of its derivatives. The trans isomer, in particular, is a well-characterized compound. stolaf.edu

The academic interest in this compound lies in its utility as a building block. The bromine atom can be displaced by various nucleophiles, and the hydroxyl group can be derivatized, leading to a wide array of functionalized sulfolane structures. These derivatives are of interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the synthesis of novel polymers and functional materials.

Below is a data table summarizing some of the key properties of this compound:

PropertyValueSource(s)
Molecular Formula C4H7BrO3S lookchem.comchemsrc.com
Molecular Weight 215.07 g/mol cymitquimica.com
CAS Number 35330-57-5 lookchem.comchemsrc.com
Melting Point 190 °C lookchem.comsigmaaldrich.com
Appearance Solid cymitquimica.comsigmaaldrich.com
IUPAC Name 4-bromotetrahydro-3-thiophenol 1,1-dioxide sigmaaldrich.comsigmaaldrich.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROXLRSVVHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942891
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20688-40-8, 35330-57-5
Record name NSC151000
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Record name 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
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Synthetic Methodologies and Reaction Pathways to 3 Bromo 4 Hydroxysulfolane

Regioselective and Stereoselective Bromination Strategies

The introduction of a bromine atom and a hydroxyl group onto the sulfolane (B150427) backbone requires strategies that control both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of these functional groups.

A common precursor for the synthesis of 3-Bromo-4-hydroxysulfolane (B1331510) is 3-sulfolene (B121364), also known as butadiene sulfone. ysu.eduwikipedia.org This molecule contains a carbon-carbon double bond within the five-membered ring, which is susceptible to electrophilic attack.

N-Bromosuccinimide (NBS) is a widely used reagent for providing an electrophilic source of bromine for addition reactions to alkenes. ysu.eduwikipedia.org When 3-sulfolene is treated with NBS in an aqueous environment, a bromohydrin is formed. ysu.edu The reaction proceeds via a trans-addition, meaning the bromine and hydroxyl groups add to opposite faces of the double bond. ysu.edu This stereochemical outcome is a key indicator of the reaction's mechanism. ysu.edu The use of NBS is advantageous as it is a solid and safer to handle than liquid bromine. ysu.eduwikipedia.org The reaction is typically heated to facilitate the transformation. ysu.edu

The electrophilic addition of bromine to the double bond of the sulfolene precursor proceeds through a cyclic bromonium ion intermediate. youtube.comlibretexts.org The bromine atom adds to both carbons of the double bond simultaneously, forming a three-membered ring. youtube.com This intermediate is then attacked by a nucleophile. In an aqueous solvent, water acts as the nucleophile. The water molecule attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. libretexts.org This backside attack is responsible for the observed trans-stereochemistry of the resulting this compound. ysu.edulibretexts.org The formation of the bromonium ion is a critical step that prevents the formation of a less stable carbocation and dictates the stereochemical outcome of the reaction. youtube.comstackexchange.com

An alternative approach involves the direct bromination of a sulfolane ring that already possesses a hydroxyl group, such as 4-hydroxysulfolane. evitachem.comresearchgate.net This method requires carefully controlled conditions to achieve the desired regioselectivity, placing the bromine atom at the 3-position. evitachem.com The reaction may utilize elemental bromine or other brominating agents. evitachem.com Precise control of reaction parameters like temperature and stoichiometry is crucial to prevent over-bromination or the formation of undesired isomers.

Electrophilic Addition of Bromine Equivalents to Unsaturated Sulfone Precursors

Derivations from Epoxysulfolane Intermediates

Epoxides are versatile intermediates in organic synthesis. The strained three-membered ring of an epoxide can be opened by various nucleophiles, leading to a range of functionalized products.

3,4-Epoxysulfolane, which can be synthesized from 3-sulfolene, serves as a key intermediate for producing this compound. researchgate.netgoogle.com The ring-opening of this epoxide with a bromide source, such as hydrogen bromide, leads to the formation of the target molecule. rsc.org The reaction proceeds via an SN2-type mechanism, where the bromide ion attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a hydroxyl group on the adjacent carbon. beilstein-journals.org Theoretical and experimental studies have shown that the aminolysis of 3,4-epoxysulfolane can lead to complex mixtures, highlighting the need for controlled conditions to achieve the desired product. researchgate.netresearchgate.netresearchgate.net The acid-catalyzed cleavage of related bicyclic epoxides with hydrogen bromide has been shown to produce bromohydrins with specific regio- and stereochemistry. rsc.org

Mechanistic Investigations of Base-Catalyzed Rearrangements and Nucleophilic Additions

The formation of this compound and related substituted sulfolanes often involves intricate mechanistic pathways, including base-catalyzed rearrangements and nucleophilic additions. A key precursor in these syntheses is 3,4-epoxysulfolane, whose reactions have been the subject of detailed theoretical and experimental investigation. researchgate.netresearchgate.net

Quantum chemical calculations have suggested that the reaction of 3,4-epoxysulfolane, particularly its aminolysis in aqueous media, does not proceed via a simple direct nucleophilic attack on the epoxide ring. researchgate.netscience.gov Instead, the most probable initial step is a base-catalyzed rearrangement of the epoxide into a more reactive allylic alcohol intermediate. researchgate.netresearchgate.netscience.gov This rearrangement is crucial as it sets the stage for subsequent reactions. Following the formation of the allylic alcohol, the process continues with the nucleophilic addition of species like ammonia (B1221849) or hydroxide (B78521) anions to the activated carbon-carbon double bond. researchgate.netscience.gov These additions show some preference for a cis-attack relative to the resident hydroxyl group. researchgate.net The complexity of these reaction pathways often leads to a mixture of products with unresolved stereochemistry, necessitating extensive spectroscopic analysis, including 1D and 2D NMR techniques (¹H, ¹³C, NOE, NOESY, COSY, HSQC, HMBC) and X-ray diffraction (XRD) analysis for full characterization. researchgate.netresearchgate.netscience.gov

A direct and mechanistically distinct route to trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of bromine to 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene). stolaf.edu In this process, a reagent such as N-bromosuccinimide (NBS) acts as a bromine cation equivalent in a polar solvent like water. stolaf.edu The mechanism is thought to involve three steps:

Electrophilic Attack : The π-electrons of the carbon-carbon double bond in the sulfolene ring attack the electrophilic bromine atom of NBS. This leads to the formation of a cyclic bromonium ion intermediate. A key feature of this step is the concurrent formation of a resonance-stabilized succinimide (B58015) anion, which lowers the activation energy. stolaf.edu

Nucleophilic Ring-Opening : A water molecule acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromine atom, resulting in a trans configuration. stolaf.edu

Deprotonation : The resulting oxonium ion is deprotonated by a water molecule in the solvent to yield the final trans-3-bromo-4-hydroxysulfolane product. stolaf.edu

Nucleophilic additions have also been explored using precursors like 4-bromo-2-sulfolene. The reaction outcomes with this substrate are highly dependent on the nature of the nucleophile. For instance, alkylcuprates tend to result in direct substitution at the C2 position, while vinyl- or phenylcuprates, as well as sulfur-containing nucleophiles, lead to allylic substitution products. researchgate.netthieme-connect.com

Convergent and Divergent Synthetic Approaches to Related Sulfolane Scaffolds

The sulfolane ring is a valuable scaffold in medicinal chemistry and organic synthesis. thieme-connect.comnih.gov Both convergent and divergent strategies are employed to generate libraries of sulfolane derivatives and related polycyclic structures, allowing for the exploration of a broad chemical space. thieme-connect.comresearchgate.net

Convergent synthesis , where different fragments of a molecule are prepared separately before being joined, has been applied to the synthesis of complex molecules containing sulfolane-like motifs. acs.orgacs.org For instance, Fréchet's convergent approach, originally developed for dendrimers, involves building individual branches that are then coupled to a central core in a final step. acs.org This strategy can be adapted for creating complex sulfolane-based structures by preparing substituted sulfolene precursors and coupling them with other molecular fragments. thieme-connect.com

Divergent synthesis is a powerful strategy for generating molecular diversity from a common intermediate. nih.gov A notable example is "Diversity Oriented Clicking (DOC)," which uses a central connective hub, such as a 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF), to react with a wide array of dipoles and dienes. nih.gov This modular approach allows for the rapid synthesis of diverse heterocyclic core structures. This concept can be applied to sulfolane chemistry by using a functionalized sulfolane or sulfolene as the central hub, from which a variety of substituents can be introduced through different reaction pathways.

The synthesis of 3-sulfolene building blocks themselves can be achieved through several methods, including electrophilic additions, oxidation of thiol precursors, and transition-metal catalysis. thieme-connect.com These building blocks can then be used in divergent approaches. For example, deprotonation of the acidic protons at the C2 position of the 3-sulfolene ring, followed by alkylation with various electrophiles, provides access to a wide range of multi-substituted 3-sulfolenes. researchgate.netthieme-connect.com This method allows for the sequential introduction of different functional groups at specific positions on the sulfolene ring. researchgate.net

Synthetic StrategyDescriptionApplication Example
Convergent Separately synthesized fragments are coupled in the final stages of a synthesis.Coupling of pre-functionalized sulfolene derivatives with other complex molecular fragments. thieme-connect.comacs.org
Divergent A common intermediate is converted into a library of structurally diverse compounds.Using a functionalized 3-sulfolene to generate various derivatives via sequential alkylation. researchgate.netthieme-connect.comnih.gov

Considerations for Scalability and Sustainable Synthesis

The industrial production of fine chemicals like this compound necessitates careful consideration of scalability and sustainability. This involves applying green chemistry principles to minimize environmental impact and exploring efficient production technologies like continuous flow synthesis.

Application of Green Chemistry Principles in Bromohydroxysulfolane Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmygreenlab.org Several of its principles are directly applicable to the synthesis of this compound.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgmygreenlab.org The synthesis of trans-3-bromo-4-hydroxysulfolane from 3-sulfolene, N-bromosuccinimide, and water is an addition reaction, which generally has a high atom economy. stolaf.edu

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical. The aforementioned synthesis uses water as the solvent, which is non-toxic, non-flammable, and environmentally benign, making it a superior choice over many organic solvents. stolaf.edunih.gov While sulfolane itself is a polar aprotic solvent with high thermal stability, it has been recategorized as hazardous due to concerns about reproductive toxicity, making its use as a solvent less desirable from a green chemistry perspective. nih.govrsc.org

Reduce Derivatives : Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. acs.org The direct conversion of 3-sulfolene to this compound in a single step is an example of avoiding unnecessary intermediate protection or activation steps. stolaf.edu

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. mygreenlab.org While the NBS-mediated bromination is stoichiometric, other syntheses of sulfolane derivatives employ catalysts to improve efficiency and reduce waste. thieme-connect.com

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Addition reaction of NBS and water to 3-sulfolene has inherently high atom economy. stolaf.eduacs.org
Safer Solvents Use of water as a solvent avoids hazardous organic solvents. stolaf.edunih.gov
Hazardous Substance Reduction Avoiding the use of highly toxic and difficult-to-handle molecular bromine (Br₂). stolaf.edu
Waste Prevention One-pot synthesis minimizes waste from intermediate workups and purifications. stolaf.edumygreenlab.org

Potential for Continuous Flow Synthesis Methodologies

Continuous flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers significant advantages for scalability, safety, and efficiency. nih.gov This technology is well-suited for the synthesis of sulfolane derivatives.

Sulfolane itself has been successfully used as a solvent in flow chemistry, particularly for reactions requiring high temperatures, such as nitrations and decarboxylations. researchgate.netresearchgate.netacs.org Its high boiling point (285 °C) and stability under strongly acidic and oxidizing conditions make it a robust solvent choice for certain flow processes. nih.govresearchgate.net For example, a continuous flow process for the nitration of O-Bn vanillin (B372448) using fuming HNO₃ was efficiently and safely conducted in sulfolane. researchgate.netacs.org

The synthesis of this compound and related compounds could be adapted to a continuous flow setup. A flow reactor could offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in large batch reactors. This enhanced control can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents or exothermic reactions. nih.gov The use of heterogeneous catalysts or reagents packed into columns within the flow system could also simplify product purification, further aligning the process with green chemistry principles by reducing waste. nih.gov Industrial production of some sulfolane derivatives may already involve continuous flow processes to ensure high yield and purity. Coordination complexes like the Boron Trifluoride Sulfolane Complex have also been noted for their compatibility with continuous flow reactors. nbinno.com

Chemical Reactivity and Mechanistic Analysis of 3 Bromo 4 Hydroxysulfolane

Reductive Transformations

The chemical behavior of 3-Bromo-4-hydroxysulfolane (B1331510) under reductive conditions is characterized by two primary pathways: the selective removal of the bromine atom to yield 4-Hydroxysulfolane and the potential for reductive opening of the sulfolane (B150427) ring. These transformations are crucial for the synthesis of various sulfolane derivatives.

The reductive debromination of this compound is a key transformation that leads to the formation of 4-Hydroxysulfolane. This reaction involves the selective cleavage of the carbon-bromine bond, while preserving the sulfolane ring and the hydroxyl group. Various reducing agents can be employed to achieve this transformation, with the choice of reagent often influencing the reaction conditions and yield.

While specific documented examples for the direct reductive debromination of this compound to 4-Hydroxysulfolane are not extensively detailed in the provided search results, the analogous reduction of similar halogenated sulfolane derivatives is a common synthetic strategy. For instance, alternative methods for synthesizing 4-hydroxy-2-sulfolene have been established using substrates like 3-chloro-4-hydroxy sulfolane and 3-bromo-4-hydroxy sulfolane. researchgate.net This suggests that reductive processes are a viable route for modifying the substituents on the sulfolane ring.

A general representation of this reductive process is shown below:

General Reaction Scheme:

Generated code

The selection of the reducing agent is critical. Common reagents for such transformations include metal hydrides like sodium borohydride, often in the presence of a catalyst, or catalytic hydrogenation. The reaction conditions, such as solvent and temperature, would be optimized to maximize the yield and selectivity of the desired product, 4-Hydroxysulfolane.

The sulfolane ring is generally stable under many reductive conditions. However, under more forcing conditions or with specific reagents, reductive opening of the ring can occur. This process is of interest for the synthesis of linear sulfur-containing compounds.

Recent research has explored the radical ring-opening polymerization of cyclic sulfolane derivatives, which involves the cleavage of the sulfolane ring. researchgate.netmdpi.com While not a direct reductive opening of this compound itself, these studies provide insight into the fundamental reactivity of the sulfolane ring system. For example, density functional theory (DFT) calculations have been used to predict the feasibility of ring-opening reactions in derivatives like 2,5-dimethyl-3-sulfolene. mdpi.com

Furthermore, a sulfolane-mediated reductive acetal (B89532) opening has been utilized in the synthesis of nemtabrutinib from Cyrene™, demonstrating a targeted ring-opening strategy. researchgate.net This indicates that with appropriate functionalization and reaction conditions, the sulfolane ring can be selectively opened. Reductive ring-contraction of sulfolanes has also been reported as a method to synthesize cyclobutenes, showcasing another pathway for ring transformation under reductive conditions. orgsyn.org

The susceptibility of this compound to reductive ring opening would depend on the specific reducing agent and reaction conditions employed. Stronger reducing agents or conditions that favor radical pathways might lead to ring cleavage, potentially yielding linear bromo-hydroxy-sulfonyl compounds. However, without specific experimental data on this compound, this remains a potential but less common reaction pathway compared to reductive debromination.

Elimination Reactions and Olefin Formation

Elimination reactions of this compound are pivotal in the synthesis of unsaturated sulfolane derivatives. These reactions, primarily dehydrobromination, introduce a carbon-carbon double bond into the sulfolane ring, leading to the formation of sulfolenes.

The treatment of this compound with a base can induce an elimination reaction, specifically dehydrobromination, to form an unsaturated sulfolane derivative. researchgate.netlookchem.com This process involves the removal of the bromine atom and a proton from an adjacent carbon atom. The presence of the electron-withdrawing sulfone group facilitates this reaction by increasing the acidity of the α-protons. researchgate.net

The primary product expected from the dehydrobromination of this compound is 4-hydroxy-2-sulfolene. lookchem.com The reaction is typically carried out in the presence of a suitable base, which abstracts a proton, leading to the formation of a double bond and the expulsion of the bromide ion. youtube.com

General Reaction Scheme:

Generated code

The choice of base and reaction conditions can influence the efficiency of the reaction. Strong, non-nucleophilic bases are often preferred to minimize competing substitution reactions.

The dehydrobromination of this compound can potentially lead to different regioisomers and stereoisomers.

Regioselectivity: The position of the newly formed double bond is determined by which adjacent proton is removed. In the case of this compound, there are two possible protons that can be abstracted, leading to the potential formation of either 4-hydroxy-2-sulfolene or 4-hydroxy-3-sulfolene. The regiochemical outcome is often governed by factors such as the stability of the resulting alkene (Zaitsev's rule) and the steric accessibility of the protons. The formation of 4-hydroxy-2-sulfolene is a documented downstream product of this compound, suggesting this is a favored regioisomer. lookchem.com

Stereoselectivity: If the resulting unsaturated sulfolane has appropriate substituents, it can exist as geometric isomers (E/Z). The stereochemical outcome of the elimination reaction (syn- or anti-elimination) is influenced by the reaction mechanism (E1 or E2) and the stereochemistry of the starting material. For an E2 mechanism, an anti-periplanar arrangement of the proton and the leaving group is typically required. Depending on the conformation of the sulfolane ring, this can lead to the preferential formation of one stereoisomer over the other. youtube.comchegg.com The specific stereochemistry of the this compound (e.g., cis or trans) will play a crucial role in determining the stereochemistry of the resulting alkene.

The following table summarizes the potential products of dehydrobromination:

Starting MaterialPotential ProductsNotes on Selectivity
This compound4-hydroxy-2-sulfoleneDocumented downstream product. lookchem.com
4-hydroxy-3-sulfolenePotential regioisomer.
E/Z isomers of the aboveDependent on the stereochemistry of the starting material and reaction conditions.

Further detailed experimental studies would be necessary to fully elucidate the regioselectivity and stereoselectivity of the dehydrobromination of this compound under various reaction conditions.

Reactivity with Electrophiles and Cycloaddition Reactions

The reactivity of this compound with electrophiles is primarily dictated by the nucleophilic character of its hydroxyl group. The sulfolane ring itself, being electron-deficient due to the sulfone group, is generally unreactive towards electrophiles.

The hydroxyl group can react with a variety of electrophiles, such as acyl chlorides or acid anhydrides, to form the corresponding esters. This functionalization of the hydroxyl group can be a useful synthetic step to introduce different functionalities or protecting groups.

Cycloaddition Reactions

While this compound itself is not a typical diene or dienophile for cycloaddition reactions, its unsaturated derivatives, such as 4-hydroxy-2-sulfolene, can participate in such transformations. Sulfolenes are well-known precursors for 1,3-dienes through the reversible extrusion of sulfur dioxide, making them valuable in Diels-Alder reactions. researchgate.netlibretexts.org

Unsaturated sulfolane derivatives can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, 3-sulfolene (B121364) has been shown to react with arylnitrile oxides and diazomethane (B1218177) to form fused isoxazoline (B3343090) and pyrazoline derivatives, respectively. thieme-connect.com These reactions provide a pathway to more complex heterocyclic systems containing the sulfolane moiety.

Furthermore, photochemical [2+2] cycloaddition reactions of sulfolene derivatives have been reported, leading to the formation of bicyclic sulfones. researchgate.net The reactivity in cycloaddition reactions is highly dependent on the nature of the unsaturated sulfolane and the reaction partner.

Diels-Alder Reactions with Heteroaromatic Dienes (e.g., Oxazoles, Thiazoles)

While specific studies detailing the Diels-Alder reactions of this compound with heteroaromatic dienes such as oxazoles and thiazoles are not extensively documented in publicly available literature, the general principles of such reactions involving related sulfolene derivatives and heteroaromatic systems provide a strong basis for understanding its expected reactivity. In these [4+2] cycloaddition reactions, the heteroaromatic compound typically acts as the diene, and the sulfolene derivative, or a species derived from it, can function as the dienophile.

The reaction of oxazoles with dienophiles is a well-established method for the synthesis of pyridines. nsf.gov This transformation proceeds through an initial Diels-Alder cycloaddition, which is often followed by a retro-Diels-Alder reaction or other rearrangement to yield the stable aromatic pyridine (B92270) ring. The presence of substituents on both the oxazole (B20620) and the dienophile influences the reaction's feasibility and regioselectivity.

Similarly, thiazoles can participate in Diels-Alder reactions, although they are generally less reactive than oxazoles due to their higher aromaticity. These reactions often require elevated temperatures and can lead to the formation of pyridines through a mechanism that involves the extrusion of sulfur from the initial cycloadduct. mdpi.com

In the context of this compound, it is plausible that it could serve as a precursor to a dienophile. For instance, elimination of HBr could potentially generate a sulfolene intermediate, which would be a more reactive dienophile for reaction with oxazoles or thiazoles. The electron-withdrawing sulfone group would activate the double bond of the sulfolene towards cycloaddition.

Table 1: Representative Diels-Alder Reactions of Heteroaromatic Dienes

DieneDienophileProduct TypeReference
OxazoleAlkene/AlkynePyridine nsf.gov
ThiazoleAlkynePyridine mdpi.com
Furan-fused 3-sulfoleneVarious dienophilesPolycyclic compounds clockss.org
Thiazole-fused 3-sulfoleneDienophilesPrecursors to o-Dimethylene Thiazoles researchgate.net

This table presents generalized examples of Diels-Alder reactions involving heteroaromatic dienes to illustrate the potential reaction pathways.

The reaction of a substituted sulfolene with a heteroaromatic diene like an oxazole would likely proceed as follows:

Cycloaddition: The oxazole (diene) reacts with the double bond of the sulfolene derivative (dienophile) to form a bicyclic adduct.

Rearomatization: This adduct is typically unstable and undergoes further reactions. In the case of oxazole adducts, this often involves the loss of a small molecule (like water or an alcohol from the substituents) to form a pyridine ring. The bromo and hydroxyl groups on the sulfolane moiety would likely influence the stability and subsequent transformations of the intermediate adduct.

Mechanistic Aspects of Electrophilic Attack on the Sulfolane Ring

The sulfolane ring is a saturated heterocyclic system containing a sulfone group. The sulfur atom in the sulfone group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This has a profound impact on the reactivity of the entire ring system.

The sulfone group is strongly electron-withdrawing, which significantly reduces the electron density of the C-H bonds on the sulfolane ring. Consequently, the carbon atoms of the sulfolane ring are not nucleophilic and are generally considered to be inert to electrophilic attack. Standard electrophilic aromatic substitution conditions, for example, would not be expected to result in the substitution of a hydrogen atom on the sulfolane ring. wikipedia.orgmasterorganicchemistry.com

Any potential electrophilic attack on this compound would more likely be directed towards its substituents rather than the carbon framework of the ring itself:

Reaction at the Hydroxyl Group: The oxygen atom of the hydroxyl group has lone pairs of electrons and is a potential site for electrophilic attack. For example, it can be protonated by strong acids or react with other electrophiles.

Reaction involving the Bromine Atom: While the bromine atom is an electron-withdrawing group, it can potentially be targeted by certain electrophiles or participate in reactions initiated by Lewis acids.

It is important to distinguish between electrophilic attack on the sulfolane ring and reactions of the substituents. The inherent stability of the sulfone functional group to oxidation and its electron-deficient nature make the carbon skeleton of sulfolane resistant to electrophilic substitution. Reactions that are sometimes misconstrued as electrophilic attack on the ring are often nucleophilic reactions at the sulfur atom or reactions involving the alpha-protons, which can be acidic under certain conditions, though this is more characteristic of sulfoxides. wikipedia.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed structure of 3-Bromo-4-hydroxysulfolane (B1331510), providing insights into the chemical environment of each atom and their connectivity. The use of both one-dimensional and two-dimensional NMR experiments is crucial for a complete structural assignment. researchgate.netipb.pt

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the molecular skeleton. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For this compound, the protons on the sulfolane (B150427) ring would exhibit complex splitting patterns due to coupling with adjacent protons. The chemical shifts are influenced by the electronegativity of the attached bromine, hydroxyl, and sulfonyl groups.

Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbons directly bonded to the bromine, oxygen, and sulfur atoms are significantly deshielded and appear at higher ppm values. researchgate.net Analysis of coupling constants in both spectra provides valuable data on the dihedral angles between protons, which helps in determining the relative stereochemistry of the substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
H-23.20 - 3.50 (m)55 - 60Coupled to H-3
H-34.40 - 4.60 (m)50 - 55Coupled to H-2, H-4
H-44.60 - 4.80 (m)70 - 75Coupled to H-3, H-5, OH
H-53.30 - 3.60 (m)58 - 63Coupled to H-4
OH5.50 - 5.80 (d)-Coupled to H-4

Note: Predicted values are based on the analysis of similar substituted sulfolane structures. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the sequence of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily interpreted, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons and for confirming the placement of the bromo and hydroxyl substituents by observing correlations from protons to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. researchgate.net It identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can distinguish between cis and trans isomers by revealing through-space interactions. For instance, in the trans isomer, a NOE correlation would not be expected between the protons at C-3 and C-4, whereas such an interaction might be observed in the cis isomer. This technique is crucial for confirming the relative configuration of the substituents. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification (S=O, O-H, C-Br Vibrations)

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. elte.hu For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its primary functional groups.

S=O (Sulfonyl) Vibrations: The sulfone group gives rise to two very strong and distinct stretching bands. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The high intensity of these peaks is due to the large change in dipole moment during the vibration. researchgate.net

O-H (Hydroxyl) Vibration: The hydroxyl group is readily identified by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of intermolecular hydrogen bonding. msu.edulibretexts.org

C-Br (Carbon-Bromine) Vibration: The stretching vibration for the carbon-bromine bond appears in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching (H-bonded)3500 - 3200Strong, Broad
C-H (Aliphatic)Stretching3000 - 2850Medium
S=O (Sulfone)Asymmetric Stretching1350 - 1300Strong
S=O (Sulfone)Symmetric Stretching1160 - 1120Strong
C-O (Alcohol)Stretching1260 - 1050Strong
C-Br (Alkyl Halide)Stretching690 - 515Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

HR-ESI-MS provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the determination of the exact elemental formula. For this compound (C₄H₇BrO₃S), the monoisotopic mass is 213.929927 Da. chemspider.com HR-ESI-MS can confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. scielo.org.za This results in two prominent peaks in the mass spectrum for the molecular ion, [M] and [M+2], that are separated by two mass units and have almost equal intensity, providing definitive evidence for the presence of a single bromine atom.

Electrospray ionization is a soft ionization technique that often results in the formation of adducts with ions from the solvent, such as [M+H]⁺ (protonated molecule), [M+Na]⁺ (sodium adduct), or [M+Cl]⁻ (chloride adduct). scielo.org.zaelsevierpure.com Identifying these adducts in the spectrum further aids in confirming the molecular weight.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gov.bc.ca It is an essential tool for assessing the purity of a this compound sample by separating it from any starting materials, byproducts, or solvents. deswater.comscholaris.ca

The mass spectrometer in a typical GC-MS system uses a hard ionization technique like Electron Ionization (EI), which causes the molecule to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint that can be used for identification. While a specific library spectrum for this compound may not be available, its fragmentation can be predicted. Likely fragmentation pathways would include the loss of the bromine atom (·Br), a water molecule (H₂O), sulfur dioxide (SO₂), or combinations of these losses. Analysis of these fragment ions provides corroborating evidence for the proposed structure. scholaris.ca This technique is also invaluable for identifying and characterizing potential degradation or transformation products in environmental or stability studies. deswater.com

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Notes
HR-ESI-MS[M(⁷⁹Br)]⁺213.9299Exact mass of the molecular ion with ⁷⁹Br.
HR-ESI-MS[M(⁸¹Br)]⁺215.9279Exact mass of the molecular ion with ⁸¹Br. Isotopic peak with ~1:1 intensity ratio to M(⁷⁹Br).
HR-ESI-MS[M(⁷⁹Br)+Na]⁺235.9118Sodium adduct.
GC-MS (EI)[M]⁺˙214, 216Molecular ion peak (nominal mass), showing 1:1 isotopic pattern.
GC-MS (EI)[M-Br]⁺135Fragment from loss of bromine radical.
GC-MS (EI)[M-H₂O]⁺˙196, 198Fragment from loss of water.
GC-MS (EI)[M-SO₂]⁺˙150, 152Fragment from loss of sulfur dioxide.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular forces, such as hydrogen bonding involving the hydroxyl group and dipole-dipole interactions arising from the polar sulfonyl group and the carbon-bromine bond. The precise packing arrangement dictates the crystal system, space group, and unit cell dimensions of the crystal.

A study on the synthesis and characterization of sulfolane-based amino alcohols included X-ray diffraction analysis to elucidate the stereochemistry of the products. researchgate.net This highlights the utility of the technique in confirming the relative positions of substituents on the sulfolane ring. For instance, in a crystal structure, the trans or cis relationship between the bromine and hydroxyl groups in this compound could be definitively established.

The determination of the absolute configuration of a chiral molecule like this compound is a critical aspect of its structural characterization. When a single crystal of a pure enantiomer is available, anomalous X-ray scattering can be used to determine its absolute stereochemistry. This technique relies on the differential scattering of X-rays by the electrons of an atom, particularly heavier atoms like bromine, near an absorption edge. The differences in the intensities of Friedel pairs of reflections allow for the assignment of the absolute configuration, for example, as (3R,4S) or (3S,4R). The presence of the bromine atom in this compound makes it a suitable candidate for this method.

While a specific crystallographic study for this compound is not available, the table below presents a hypothetical set of crystallographic parameters that could be expected for a substituted sulfolane derivative, based on published data for similar compounds. researchgate.netresearchgate.net

Crystallographic Parameter Hypothetical Value for a Substituted Sulfolane
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or Pnma
a (Å)6.0 - 12.0
b (Å)7.0 - 15.0
c (Å)8.0 - 20.0
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)500 - 1500
Z4

Table 1. Hypothetical crystallographic data for a substituted sulfolane derivative.

Computational and Theoretical Investigations of 3 Bromo 4 Hydroxysulfolane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in exploring the electronic landscape of a molecule, which governs its reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and the distribution of electrons. For sulfolane (B150427) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to predict molecular structures and properties. researchgate.net In the case of 3-Bromo-4-hydroxysulfolane (B1331510), DFT studies would reveal crucial bond lengths, bond angles, and dihedral angles.

The electron distribution is significantly influenced by the substituents. The bromine atom acts as an electron-withdrawing group due to its high electronegativity, while the hydroxyl group can act as either an electron-donating group (by resonance) or an electron-withdrawing group (by induction). This complex electronic interplay dictates the molecule's dipole moment and electrostatic potential surface, highlighting regions of positive and negative charge. These charge distributions are critical in understanding intermolecular interactions. Theoretical studies on similar fluorinated sulfolane derivatives have shown that halogenation significantly impacts properties like basicity and electrochemical stability, which are directly related to electronic distributions. nih.govmdpi.com

Table 1: Representative Geometric Parameters of Substituted Sulfolanes from DFT Calculations Note: This table presents typical data for substituted sulfolanes to illustrate the outputs of DFT calculations, as specific experimental data for this compound is not publicly available.

ParameterTypical ValueSignificance
C-S Bond Length~1.8 ÅIndicates the strength and nature of the carbon-sulfur bond within the ring.
S=O Bond Length~1.45 ÅReflects the double bond character between sulfur and oxygen, crucial for the sulfone group's properties.
C-Br Bond Length~1.95 ÅThe length of the bond between the ring carbon and the bromine substituent.
C-O Bond Length (hydroxyl)~1.43 ÅThe length of the bond between the ring carbon and the hydroxyl oxygen.
O-S-O Bond Angle~118°Defines the geometry of the highly polar sulfone group.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of the HOMO and LUMO in this compound are key to predicting its chemical behavior.

The electron-withdrawing bromine and sulfone groups would lower the energy of both the HOMO and LUMO, while the hydroxyl group's effect would be more nuanced. rsc.org FMO analysis helps predict where a molecule is likely to react. For instance, a nucleophile would preferentially attack the atomic center with the largest LUMO coefficient, while an electrophile would target the site with the largest HOMO coefficient. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov For substituted sulfones, these orbitals are often localized, with the HOMO potentially residing on the substituents and the LUMO on the sulfolane ring, influencing reaction selectivity. acs.org

Table 2: Predicted Frontier Molecular Orbital (FMO) Characteristics for this compound Note: This table is a qualitative prediction based on the known effects of the functional groups.

OrbitalPredicted Energy LevelLikely LocalizationImplication for Reactivity
HOMOLowered by Br and SO2Potentially on the hydroxyl oxygen or bromine atomSite for electrophilic attack.
LUMOLowered by Br and SO2Likely on the carbon atoms adjacent to the sulfone and bromineSite for nucleophilic attack.
HOMO-LUMO GapModerateIndicates moderate kinetic stability.Allows for a range of chemical reactions under specific conditions.

Computational chemistry allows for the detailed exploration of reaction pathways, identifying intermediate structures, transition states, and the energy barriers associated with them. For example, a study on the aminolysis of 3,4-epoxysulfolane used DFT (M06-2X/6–31++G** level of theory) to map out the reaction coordinates. researchgate.net The calculations showed that a base-catalyzed rearrangement to an allylic alcohol was the most probable initial step. researchgate.net

For this compound, similar computational studies could predict the mechanisms of its reactions, such as elimination or substitution. By calculating the energies of the transition states, one can determine the activation energy for a given pathway. The pathway with the lowest activation energy is the most kinetically favorable. Such studies are invaluable for understanding stereochemical outcomes and optimizing reaction conditions for desired products. researchgate.net

Conformational Analysis of the Sulfolane Ring and Substituent Effects

The five-membered sulfolane ring is not planar. Theoretical calculations and experimental data show that it predominantly adopts a twist (C2 symmetry) or an envelope (Cs symmetry) conformation. researchgate.netresearchgate.net The energy barrier between these conformers is generally low.

Solvent Effects and Implicit/Explicit Solvation Models in Theoretical Studies

Reactions are typically carried out in a solvent, and the solvent can significantly influence molecular properties and reactivity. Computational models must account for these effects. This is particularly important for polar molecules like this compound, which contains a highly polar sulfone group and a hydrogen-bonding hydroxyl group. mdpi.com

Theoretical studies often employ either implicit or explicit solvation models.

Implicit Solvation Models , such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models involve including individual solvent molecules in the calculation. This approach is more computationally intensive but is necessary to accurately model specific interactions like hydrogen bonding between the solute (this compound's hydroxyl group) and the solvent molecules. researchgate.net

For accurate predictions of reaction energies and pathways for this compound, a hybrid approach or a full explicit model would likely be necessary to capture both the general polarity and the specific hydrogen-bonding interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfolane-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. jbclinpharm.orgbiointerfaceresearch.com

To build a QSAR model for sulfolane-based compounds, one would first need a dataset of various sulfolane derivatives with experimentally measured activity (e.g., enzyme inhibition, toxicity). Then, for each compound, a set of numerical "descriptors" representing its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies) would be calculated. biointerfaceresearch.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a mathematical equation that links the descriptors to the activity. jbclinpharm.org

A validated QSAR model could then be used to predict the activity of new, unsynthesized sulfolane derivatives, including different isomers or analogs of this compound. This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery or materials development process.

Applications and Synthetic Utility in Advanced Organic Chemistry

Strategic Building Block in the Synthesis of Complex Molecules

The unique arrangement of functional groups on the stable sulfolane (B150427) core positions 3-Bromo-4-hydroxysulfolane (B1331510) as a key starting material for a variety of complex chemical structures. Its utility stems from the differential reactivity of the bromine and hydroxyl moieties, which can be targeted selectively to introduce diverse functionalities.

This compound serves as a precursor to a wide array of sulfolane derivatives through several fundamental organic reactions. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, nucleophiles such as amines and thiols can displace the bromide ion to form new carbon-nitrogen or carbon-sulfur bonds, respectively.

Furthermore, the secondary hydroxyl group can be oxidized using standard oxidizing agents to yield the corresponding ketone, 4-bromo-3-sulfolanone. This ketone is itself a useful intermediate, providing an electrophilic carbonyl carbon for further reactions. Conversely, the bromine atom can be removed via reduction reactions to produce 4-hydroxysulfolane. This reactivity allows for a systematic approach to building molecular complexity around the sulfolane scaffold.

Table 1: Reactions and Resulting Derivatives from this compound
Reaction TypeReagent ExampleResulting Functional GroupProduct Class Example
Nucleophilic SubstitutionSodium Azide (NaN3)Azide (-N3)Azido-hydroxysulfolanes
Nucleophilic SubstitutionPotassium Thiocyanate (KSCN)Thiocyanate (-SCN)Thiocyanato-hydroxysulfolanes
OxidationPotassium Permanganate (KMnO4)Ketone (=O)4-Bromo-3-sulfolanone
ReductionSodium Borohydride (NaBH4)Hydrogen (-H)4-Hydroxysulfolane

The inherent reactivity of this compound and its derivatives makes it a valuable intermediate for constructing more complex heterocyclic systems. Research has shown its utility in cycloaddition reactions. For example, derivatives of this compound can participate as dienophiles or synthons in Diels-Alder reactions to form intricate polycyclic and heterocyclic frameworks.

A notable application is in the synthesis of heterocycle-linked lookchem.comfullerene derivatives. In this context, a derivative of the sulfolane acts as a precursor to a reactive diene, which then undergoes a [4+2] cycloaddition reaction with heteroaromatic compounds such as furan, thiophene, oxazole (B20620), and thiazole. This demonstrates its role in creating complex architectures by merging the sulfolane unit with other important heterocyclic motifs.

Utility in the Development of Specialty Chemicals and Industrial Intermediates

While specific, large-scale industrial applications of this compound are not widely documented, its parent compound, sulfolane, is a high-value industrial solvent used extensively in the petrochemical industry for the extraction of aromatic hydrocarbons and for purifying natural gas. The functional groups of this compound provide chemical handles to incorporate the stable and polar sulfolane moiety into other molecules, suggesting its utility as an intermediate for specialty chemicals. Potential applications could include the synthesis of specialized polymers, coatings, or as a component in the formulation of advanced materials where the properties of the sulfolane ring—such as high thermal stability and polarity—are desirable.

Exploration as a Sulfonylating Agent in Biochemical Research

The biological activity of some sulfone-containing compounds is attributed to their ability to act as sulfonylating agents, which can form covalent bonds with nucleophilic residues in biological macromolecules like proteins. The sulfonyl group (SO₂) in the sulfolane ring of this compound makes it a candidate for exploration in this area. While specific studies detailing its action as a sulfonylating agent in biochemical pathways are still emerging, its reactivity profile suggests it could be investigated as a probe to study enzyme active sites or as a covalent inhibitor. The compound's ability to react with nucleophiles is a key property that warrants its investigation in biochemical studies.

Role in the Rational Design and Synthesis of Pharmaceutically Relevant Compounds

The sulfolane scaffold is of growing interest in medicinal chemistry due to its favorable properties, including metabolic stability, polarity, and its ability to act as a bioisostere for other chemical groups. The unique structure of this compound positions it as a potential lead compound or a versatile building block for the rational design of new pharmaceuticals.

Its reactivity with heteroaromatic compounds is particularly relevant, as this is a common strategy for generating novel therapeutic agents. Furthermore, preliminary research into the biological activities of sulfonyl compounds has suggested that some derivatives possess antimicrobial properties. This indicates that this compound could serve as a starting point for the development of new classes of antibiotics. The development of novel antibacterial agents is a critical area of research, and this compound offers a scaffold that can be systematically modified to optimize biological activity.

Table 2: Mentioned Chemical Compounds
Compound Name
This compound
4-Bromo-3-sulfolanone
4-Hydroxysulfolane
Furan
Thiophene
Oxazole
Thiazole
Sulfolane

Future Research Directions and Emerging Opportunities

Development of Enantioselective Synthetic Routes to Chiral 3-Bromo-4-hydroxysulfolane (B1331510)

The presence of two stereocenters in this compound means it can exist as different stereoisomers. The development of synthetic routes that can selectively produce a specific enantiomer is a significant area of future research. Enantiomerically pure chiral compounds are of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Future work in this area could focus on several established and emerging strategies for asymmetric synthesis:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the enantioselective bromination and hydroxylation of a suitable sulfolane (B150427) precursor.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or hydrolases, could be explored for the kinetic resolution of a racemic mixture of this compound or its derivatives. uni-greifswald.deresearchgate.net

Chiral Pool Synthesis: Starting from readily available chiral starting materials, a multi-step synthesis could be designed to yield enantiomerically pure this compound.

The successful development of such enantioselective routes would provide access to novel chiral building blocks for the synthesis of complex molecules with potential applications in medicine and materials science.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

The reactivity of the carbon-bromine bond in this compound makes it an attractive substrate for various catalytic cross-coupling reactions. Future research could explore its utility in forming new carbon-carbon and carbon-heteroatom bonds, thereby expanding the range of accessible sulfolane derivatives.

Potential Catalytic Applications:

Catalytic ReactionPotential Product
Suzuki CouplingAryl- or vinyl-substituted hydroxysulfolanes
Sonogashira CouplingAlkynyl-substituted hydroxysulfolanes
Buchwald-Hartwig AminationAmino-substituted hydroxysulfolanes
Cobalt-Catalyzed EliminationUnsaturated sulfolane derivatives

Furthermore, the hydroxyl group in this compound can be functionalized to create novel chiral ligands for asymmetric catalysis. The sulfolane backbone can provide a rigid scaffold, which is often desirable in ligand design. The synthesis of phosphine, amine, or other coordinating groups attached to the sulfolane ring system could lead to new classes of ligands for a variety of metal-catalyzed transformations.

Exploration of Bio-Catalytic or Enzymatic Approaches for Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. uni-greifswald.denih.gov The application of enzymes for the synthesis and derivatization of this compound is a promising area for future investigation.

Potential Bio-catalytic Applications:

Enzymatic Synthesis: The use of halogenases and hydroxylases could be explored for the direct and selective introduction of bromine and hydroxyl groups onto the sulfolane ring.

Kinetic Resolution: As mentioned earlier, lipases and esterases could be employed for the resolution of racemic this compound by selectively acylating one of the enantiomers. uni-greifswald.deresearchgate.net

Derivatization: Enzymes such as oxidoreductases could be used to selectively oxidize the hydroxyl group to a ketone, providing access to 3-bromo-4-oxosulfolane.

These enzymatic methods can offer high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact of the synthetic processes. nih.gov

Investigations into Novel Material Science Applications of Functionalized Sulfolane Architectures

The unique properties of the sulfolane ring system, such as high polarity and thermal stability, make it an interesting scaffold for the development of new materials. cpchem.comgs-chemical.com By functionalizing this compound, a variety of novel sulfolane-based architectures with tailored properties can be accessed.

Future research in this domain could focus on:

Polymers: The hydroxyl group can be used as a point of attachment for polymerization, leading to the creation of polyesters, polyethers, or polyurethanes containing the sulfolane moiety. These polymers may exhibit interesting properties such as enhanced thermal stability or specific solvent compatibility.

Liquid Crystals: The rigid sulfolane ring could be incorporated into mesogenic structures to create novel liquid crystalline materials.

Functional Silanes: The development of sulfolane-functional silanes can be used as surface modifying agents and additives for silicone elastomers. researchgate.net

Dyes and Pigments: The sulfolane core can be functionalized with chromophoric groups to create new dyes with improved properties such as colorfastness and stability. sulfolane-company.com

Refinement of Computational Models for Enhanced Predictive Accuracy in Complex Reaction Systems

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of chemical systems. nih.gov The development of accurate computational models for reactions involving this compound could accelerate the discovery of new synthetic routes and applications.

Future efforts in this area could include:

Reaction Mechanism Studies: Using quantum mechanical calculations to elucidate the mechanisms of reactions involving this compound, which can help in optimizing reaction conditions.

Predictive Modeling for Catalysis: Developing models to predict the performance of different catalysts for transformations of this compound, aiding in the rational design of new catalytic systems.

QSAR Models: For biologically active derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict their activity and guide the design of more potent compounds.

Broader Investigation of Biological Activities of Derived Sulfolane Compounds

Sulfone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties. researchgate.net The sulfolane scaffold present in this compound provides a starting point for the synthesis of new libraries of compounds to be screened for various biological activities.

Future research should focus on:

Synthesis of Diverse Libraries: Utilizing the reactivity of the bromine and hydroxyl groups to synthesize a wide array of derivatives with different functional groups and stereochemistries.

Biological Screening: Screening these compound libraries against a variety of biological targets, including enzymes, receptors, and whole cells, to identify new lead compounds for drug discovery.

Structure-Activity Relationship (SAR) Studies: Once active compounds are identified, systematic modifications to their structure can be made to understand the relationship between their chemical structure and biological activity, leading to the development of more potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Bromo-4-hydroxysulfolane, and how can purity be optimized?

  • Methodology : Use halogenation of 4-hydroxysulfolane with brominating agents (e.g., NBS or Br₂ in controlled conditions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is advised. Monitor purity via HPLC (>98%) with a C18 column and UV detection at 254 nm, as validated for brominated analogs .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C3 and hydroxyl at C4).
  • FT-IR : Identify O-H (3200–3600 cm⁻¹) and sulfone S=O (1300–1350 cm⁻¹) stretches.
  • MS : High-resolution ESI-MS for molecular ion validation.
    Cross-reference with computational methods (DFT for optimized geometry and electronic distribution) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use nitrile gloves (tested for brominated compound resistance) and sealed goggles. Work in a fume hood to mitigate inhalation risks. Store in amber glass under inert gas to prevent bromine displacement or hydroxyl oxidation. Refer to SDS guidelines for brominated sulfonamides for spill management .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions involving this compound be resolved?

  • Methodology : Conduct kinetic studies under varying conditions (solvent polarity, temperature). Compare leaving-group tendencies (bromine vs. hydroxyl) via Hammett plots. Use LC-MS to track intermediates. Discrepancies may arise from steric hindrance from the sulfolane ring or competing elimination pathways; computational modeling (e.g., Gaussian) can clarify transition states .

Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?

  • Methodology : Test buffered solutions (pH 4–8) with stabilizers (e.g., ascorbic acid to prevent bromine hydrolysis). Monitor degradation via UPLC-MS over 72 hours. If hydroxyl group oxidation occurs, consider derivatization (e.g., acetylation) or encapsulation in cyclodextrins .

Q. How do solvent effects influence the compound’s spectroscopic and catalytic properties?

  • Methodology : Compare UV-Vis absorption (λmax shifts) and fluorescence in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Solvent dielectric constants correlate with sulfolane’s dipole moment alterations. For catalysis (e.g., Suzuki coupling), screen solvents for Pd-complex solubility and reaction yields .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodology : Slow vapor diffusion (ether into chloroform) promotes crystal growth. Use X-ray crystallography to resolve disorder from bromine’s high electron density. If crystallization fails, alternative structural validation via powder XRD paired with Rietveld refinement is recommended .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported reaction yields for this compound derivatives?

  • Methodology : Replicate experiments with strict control of variables (moisture, oxygen levels). Perform systematic reviews (PRISMA guidelines) to identify biases in source data. Use meta-analysis to quantify yield variability across studies, attributing differences to catalytic systems (e.g., Pd vs. Cu) or workup protocols .

Q. Why do computational models sometimes fail to predict the compound’s regioselectivity in electrophilic attacks?

  • Methodology : Reassess basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and solvent models (SMD vs. PCM). Incorporate explicit solvation or counterion effects (e.g., K⁺ in DMF). Experimental validation via isotopic labeling (²H/¹³C) can resolve mismatches .

Methodological Recommendations

  • Experimental Design : Use DoE (Design of Experiments) to optimize multi-step syntheses, reducing resource waste .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata (e.g., NMR solvent, HPLC gradients) .
  • Collaboration : Cross-validate findings with independent labs using shared reference standards to minimize institutional bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.